N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 132464-44-9
VCID: VC0105089
InChI: InChI=1S/C23H25NO/c1-16(2)24(17(3)4)23(25)22-14-8-7-13-21(22)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3
SMILES: CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32
Molecular Formula: C₂₃H₂₅NO
Molecular Weight: 331.45

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide

CAS No.: 132464-44-9

Cat. No.: VC0105089

Molecular Formula: C₂₃H₂₅NO

Molecular Weight: 331.45

* For research use only. Not for human or veterinary use.

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide - 132464-44-9

Specification

CAS No. 132464-44-9
Molecular Formula C₂₃H₂₅NO
Molecular Weight 331.45
IUPAC Name 2-naphthalen-1-yl-N,N-di(propan-2-yl)benzamide
Standard InChI InChI=1S/C23H25NO/c1-16(2)24(17(3)4)23(25)22-14-8-7-13-21(22)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3
SMILES CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32

Introduction

Structural Characteristics and Basic Properties

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide features a benzamide group with naphthalene substitution at the ortho position and two isopropyl groups attached to the nitrogen atom. The molecular architecture creates a unique spatial arrangement that influences its physical, chemical, and biological properties.

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that define its behavior in various environments and reactions.

PropertyValueReference
CAS Number132464-44-9
Molecular FormulaC₂₃H₂₅NO
Molecular Weight331.45 g/mol
IUPAC Name2-naphthalen-1-yl-N,N-di(propan-2-yl)benzamide
AppearanceNot specified in literature-
Standard InChIInChI=1S/C23H25NO/c1-16(2)24(17(3)4)23(25)22-14-8-7-13-21(22)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3
SMILESCC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32

Structural Conformation

The compound contains several important structural features:

  • A benzamide core with an amide functional group

  • A naphthalene substituent at the ortho position of the benzene ring

  • Two isopropyl groups attached to the nitrogen atom of the amide group

This structural arrangement creates a nonplanar conformation due to steric hindrance between the naphthalene and diisopropyl groups, affecting its reactivity and binding properties .

Synthesis Methods

Cross-Coupling Reactions

The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions:

  • Formation of the 2-(naphthalen-1-yl)benzoic acid intermediate through Suzuki-Miyaura coupling

  • Conversion to the corresponding acid chloride

  • Reaction with diisopropylamine to form the final benzamide product

Directed Metalation Approach

A directed metalation approach can be employed for the synthesis:

  • Preparation of N,N-diisopropylbenzamide

  • Directed ortho-metalation (DoM) using strong bases like s-BuLi/TMEDA

  • Cross-coupling with 1-bromonaphthalene using palladium catalysts

The directed metalation route is particularly relevant as indicated in research on phenacene-helicene hybrids, where similar compounds serve as intermediates in the synthesis of polycyclic aromatic hydrocarbons .

Applications and Research Significance

Synthetic Intermediates

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide serves as an important intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) .

Directed Remote Metalation (DreM)

This compound can undergo directed remote metalation (DreM) reactions, where the amide group directs metalation at remote positions:

  • The N,N-diisopropyl amide acts as a directing group

  • Treatment with lithium diisopropylamide (LDA) can lead to deprotonation at specific positions

  • The resulting organolithium species can be trapped with electrophiles

  • Further transformations can lead to the formation of fused ring systems

Structural Studies

The compound's unique structure makes it valuable for studying:

  • Conformational analysis of sterically hindered amides

  • Electronic effects of naphthalene substituents

  • Rotational barriers around the C-N bond

  • Non-covalent interactions between aromatic systems

Comparison with Related Compounds

Benzamide Derivatives

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide belongs to a larger family of substituted benzamides, many of which demonstrate interesting properties.

CompoundMolecular FormulaMolecular Weight (g/mol)Key DifferencesReference
N,N-Diisopropyl-2-(naphthalen-1-yl)benzamideC₂₃H₂₅NO331.45Base compound
N,N-Diisopropyl-2-thiazol-2-yl-benzamideC₁₆H₂₀N₂OS288.41Contains thiazole instead of naphthalene
N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamideNot specifiedNot specifiedContains additional functional groups
N-(pyridin-2-yl)benzamideC₁₂H₁₀N₂ONot specifiedContains pyridine instead of diisopropyl and naphthalene

Current Research and Future Directions

Synthesis of Complex Polycyclic Aromatic Compounds

Recent research has explored the use of directed metalation techniques on substrates containing naphthalene moieties to synthesize complex polycyclic aromatic hydrocarbons (PAHs) .

Steric and Electronic Effects

The bulky diisopropyl groups and the naphthalene moiety in N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide create a sterically congested environment that affects the reactivity and conformation of the molecule. These effects are being studied to understand their impact on directed metalation reactions .

Cross-Coupling Challenges

The development of effective cross-coupling conditions for sterically hindered substrates like N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide remains an active area of research:

  • Optimization of catalyst systems

  • Exploration of reaction conditions

  • Investigation of alternative coupling partners

  • Application to the synthesis of more complex structures

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed to characterize N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information:

  • ¹H NMR reveals the presence of aromatic protons from the benzene and naphthalene rings

  • The diisopropyl groups show characteristic methyl doublets and methine septets

  • ¹³C NMR confirms the presence of carbonyl carbon and aromatic carbons

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of the compound, with an expected molecular ion peak at m/z 331.45.

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